Cathasterone
Overview
Description
Cathasterone is a naturally occurring brassinosteroid, a class of plant-specific steroid hormones. Brassinosteroids are essential for normal plant growth and development, participating in the regulation of numerous physiological processes such as elongation, germination, photomorphogenesis, immunity, and reproductive organ development . This compound, specifically, is a precursor in the biosynthesis of other brassinosteroids like brassinolide and castasterone .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cathasterone can be synthesized from plant sterols such as stigmasterol. The synthesis involves multiple steps, including oxidation and reduction reactions. For instance, stigmasterol can be converted to 24-epithis compound through a series of reactions involving oxidation at specific carbon positions .
Industrial Production Methods: Industrial production of this compound is not widely documented, as it is typically synthesized in laboratory settings for research purposes. The process generally involves the extraction of precursor sterols from plant sources followed by chemical synthesis to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Cathasterone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its conversion to other brassinosteroids.
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Major Products: The major products formed from these reactions include teasterone, castasterone, and brassinolide .
Scientific Research Applications
Cathasterone has several scientific research applications:
Mechanism of Action
Cathasterone exerts its effects by acting as a precursor in the brassinosteroid biosynthesis pathway. It is converted to more active brassinosteroids like castasterone and brassinolide, which then bind to specific receptors in plant cells. This binding activates a signal transduction pathway involving receptor kinases, leading to the regulation of gene expression and subsequent physiological responses .
Comparison with Similar Compounds
Brassinolide: The most active brassinosteroid, known for its strong growth-promoting effects.
Castasterone: Another potent brassinosteroid, closely related to brassinolide.
Teasterone: A less active brassinosteroid, serving as an intermediate in the biosynthesis of more active compounds.
Uniqueness of Cathasterone: this compound is unique in its role as a precursor in the brassinosteroid biosynthesis pathway. Its conversion to more active brassinosteroids is essential for the regulation of plant growth and development .
Properties
IUPAC Name |
(3S,5S,8S,9S,10R,13S,14S,17R)-3-hydroxy-17-[(2S,3S,5R)-3-hydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48O3/c1-16(2)17(3)13-25(30)18(4)21-7-8-22-20-15-26(31)24-14-19(29)9-11-28(24,6)23(20)10-12-27(21,22)5/h16-25,29-30H,7-15H2,1-6H3/t17-,18+,19+,20+,21-,22+,23+,24-,25+,27-,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVPGVHCEQDJCZ-VGEHDTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CC(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041168 | |
Record name | Cathasterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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